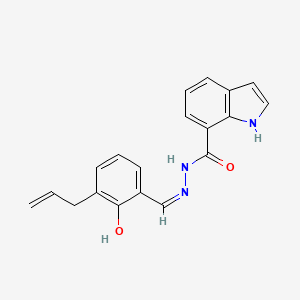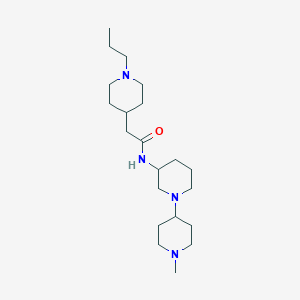![molecular formula C16H20N4O3 B6027868 ethyl 1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-3-piperidinecarboxylate](/img/structure/B6027868.png)
ethyl 1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-3-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-3-piperidinecarboxylate, commonly known as MPO, is a chemical compound that has been widely studied for its potential application in scientific research. MPO is a potent inhibitor of myeloperoxidase (MPO), an enzyme that plays a crucial role in the inflammatory response.
作用機序
Ethyl 1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-3-piperidinecarboxylate works by inhibiting the activity of this compound, which is an enzyme that produces ROS and other reactive species. This compound is known to play a crucial role in the inflammatory response, and its inhibition can potentially reduce inflammation. This compound has been shown to inhibit this compound by binding to the active site of the enzyme and blocking its activity.
Biochemical and physiological effects:
This compound has been shown to have potent anti-inflammatory effects in various animal models of inflammation. This compound has been shown to reduce the production of ROS and pro-inflammatory cytokines, leading to a reduction in inflammation. This compound has also been shown to reduce the severity of arthritis in animal models.
実験室実験の利点と制限
Ethyl 1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-3-piperidinecarboxylate has several advantages for lab experiments. This compound is a potent inhibitor of this compound, which is a key enzyme in the inflammatory response. This compound is also relatively easy to synthesize and purify. However, there are also some limitations to using this compound in lab experiments. This compound is a relatively new compound, and its long-term effects are not yet fully understood. Additionally, this compound may have off-target effects, which could complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of ethyl 1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-3-piperidinecarboxylate. One direction is to further investigate the long-term effects of this compound on inflammation and other physiological processes. Another direction is to study the potential use of this compound in the treatment of various inflammatory diseases, such as atherosclerosis, arthritis, and cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential off-target effects.
合成法
The synthesis of ethyl 1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-3-piperidinecarboxylate involves the reaction of ethyl 1-(2-pyridinyl)piperidine-3-carboxylate with 3-methyl-1,2,4-oxadiazol-5-amine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent, such as dimethylformamide. The resulting product is then purified using column chromatography to obtain pure this compound.
科学的研究の応用
Ethyl 1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-3-piperidinecarboxylate has been extensively studied for its potential application in the treatment of various inflammatory diseases, such as atherosclerosis, arthritis, and cancer. This compound is a potent inhibitor of this compound, which is known to play a crucial role in the inflammatory response. By inhibiting this compound, this compound can potentially reduce the production of reactive oxygen species (ROS) and pro-inflammatory cytokines, leading to a reduction in inflammation.
特性
IUPAC Name |
ethyl 1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-3-22-16(21)13-5-4-8-20(10-13)14-7-6-12(9-17-14)15-18-11(2)19-23-15/h6-7,9,13H,3-5,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZDIDGSKCOXGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=NC=C(C=C2)C3=NC(=NO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3-{1-[(2-chloro-6-fluorophenyl)acetyl]-3-piperidinyl}propanoyl)-4-methylpiperazine](/img/structure/B6027817.png)
![4-chloro-1-methyl-N-[4-(methylsulfonyl)phenyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B6027821.png)
![3-methoxy-1-({5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolyl}carbonyl)piperidine](/img/structure/B6027829.png)

![1,2-bis(4-{[4-(phenylthio)phenyl]ethynyl}phenyl)-1,2-ethanedione](/img/structure/B6027844.png)
![2-(2-chlorophenyl)-N'-[1-(3,5-dichloro-2-hydroxyphenyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B6027855.png)
![2-methylbenzaldehyde [5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6027862.png)
![2-(ethylthio)-8,8-dimethyl-5-(2-thienyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B6027872.png)
![N-(4-chloro-2-methylphenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6027875.png)
![2-[4-[3-(2-hydroxyethoxy)benzyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B6027879.png)
![6-[4-(diethylamino)benzylidene]-3-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B6027899.png)
![2-{1-benzyl-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6027902.png)